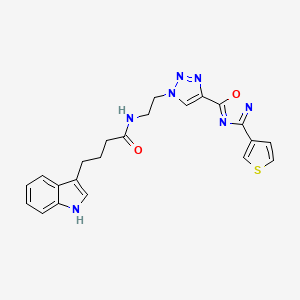

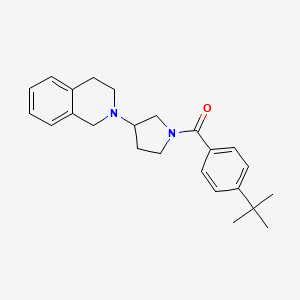

![molecular formula C30H37Cl2IN2O2 B2807753 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide CAS No. 202796-42-7](/img/structure/B2807753.png)

2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide

概要

説明

2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide: is a potent chemokine receptor antagonist, specifically targeting CCR1 and CCR3 receptors. It inhibits MIP-1α-induced chemotaxis in CCR1 transfectants and eotaxin-induced chemotaxis in CCR3 transfectants with IC50 values of 9.57 nM and 93.8 nM, respectively . This compound is primarily used for research purposes, particularly in the fields of immunology and inflammation .

作用機序

Target of Action

J-113863, also known as trans-J-113863, is a potent and selective antagonist of the chemokine receptor 1 (CCR1) with IC50 values of 0.9 nM and 5.8 nM for human and mouse CCR1 receptors, respectively . CCR1 is a protein that plays a significant role in human health by leading to a variety of cellular responses .

Mode of Action

J-113863 interacts with its targets, the CCR1 and CCR3 receptors, by blocking their activity. This blockade prevents the binding of chemokines to these receptors, thereby inhibiting the chemotaxis, or movement, of cells towards the source of the chemokines .

Biochemical Pathways

The primary biochemical pathways affected by J-113863 involve the chemokine receptors CCR1 and CCR3. These receptors are part of a superfamily that binds multiple CC-chemokines, the most representative being CCL3/macrophage inflammatory protein-1α (MIP-1α) and CCL5 . By blocking these receptors, J-113863 disrupts the normal functioning of these pathways, leading to changes in cellular responses .

Result of Action

J-113863 has been shown to have an anti-inflammatory effect. In a study involving a mouse model of collagen-induced arthritis, treatment with J-113863 improved paw inflammation and joint damage, and dramatically decreased cell infiltration into joints . In another study, J-113863 treatment decreased the populations of CD4 + GM-CSF + and CD4 + IL-6 + cells and increased CD4 + IL-27 + and CD4 + IL-10 + cells in the spleen .

Safety and Hazards

生化学分析

Biochemical Properties

“J-113863, trans-” plays a significant role in biochemical reactions, particularly in the context of chemotaxis. It interacts with chemokine receptors CCR1 and CCR3, inhibiting the chemotactic response induced by MIP-1α in CCR1 and eotaxin in CCR3 .

Cellular Effects

The effects of “J-113863, trans-” on cells are primarily related to its role as a chemokine receptor antagonist. By inhibiting chemotaxis, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of “J-113863, trans-” involves binding to chemokine receptors CCR1 and CCR3, thereby inhibiting the chemotactic response. This can lead to changes in gene expression and potentially influence enzyme activity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and typically not disclosed in public literature. the general approach involves the use of organic synthesis techniques to construct the complex molecular structure of this compound.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. The compound is primarily synthesized in research laboratories for experimental purposes. Large-scale production would require optimization of the synthetic route to ensure high yield and purity.

化学反応の分析

Types of Reactions: 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions can occur, particularly at the aromatic rings, to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenation reagents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

科学的研究の応用

Chemistry: 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide is used as a tool compound to study the structure-activity relationships of chemokine receptor antagonists. It helps in understanding the binding interactions and efficacy of similar compounds .

Biology: In biological research, this compound is utilized to investigate the role of CCR1 and CCR3 receptors in various cellular processes. It aids in studying the chemotaxis of immune cells and their involvement in inflammatory responses .

Medicine: The compound has potential therapeutic applications in treating inflammatory diseases and conditions involving excessive chemotaxis of immune cells. It is being explored for its efficacy in reducing inflammation and modulating immune responses .

Industry: While primarily used in research, this compound could have industrial applications in the development of new anti-inflammatory drugs and therapies targeting chemokine receptors .

類似化合物との比較

J-113863, cis-: Another isomer of J-113863 with similar receptor antagonistic properties.

UCB 35625: A small molecule chemokine receptor antagonist with similar inhibitory effects on CCR1.

BX 471: Another CCR1 antagonist used in research for its anti-inflammatory properties.

Uniqueness: 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide is unique due to its high potency and selectivity for CCR1 and CCR3 receptors. Its ability to inhibit chemotaxis at low concentrations makes it a valuable tool in research and potential therapeutic applications .

特性

IUPAC Name |

2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36Cl2N2O2.HI/c1-2-34(20-21-8-6-4-3-5-7-9-21)16-14-24(15-17-34)33-30(35)29-25-18-22(31)10-12-27(25)36-28-13-11-23(32)19-26(28)29;/h8,10-13,18-19,24,29H,2-7,9,14-17,20H2,1H3;1H/b21-8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAFBMYSXIGAOX-LQGGPMKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)C/C/5=C/CCCCCC5.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37Cl2IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202796-41-6, 202796-42-7, 301648-08-8 | |

| Record name | J-113863, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J-113863, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UCB 35625 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301648088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J-113863, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H942HGF14D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | J-113863, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD099HOT7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary target of J-113863 and what are its downstream effects?

A1: J-113863 acts as an antagonist of the C-C chemokine receptor type 1 (CCR1) [, , ]. By binding to CCR1, it blocks the binding and signaling of its natural chemokine ligands, such as CCL2 (MCP-1), CCL3 (MIP-1α), and CCL5 (RANTES) [, ]. This inhibition disrupts the recruitment and activation of CCR1-expressing immune cells, including monocytes, macrophages, and neutrophils, to sites of inflammation [, ].

Q2: What role does CCR1 play in the context of Modified Vaccinia virus Ankara (MVA) infection?

A2: Research indicates that CCR1 is involved in the recruitment of leukocytes, specifically neutrophils, to the lungs during respiratory infection with MVA []. This recruitment is part of the strong innate immune response triggered by MVA, which is unique compared to other vaccinia virus strains [].

Q3: How does J-113863 impact leukocyte recruitment in vivo?

A3: Studies using Ccr1 -/- mice and J-113863 administration demonstrate that blocking CCR1 signaling impairs the recruitment of leukocytes, including neutrophils, to the lungs following MVA infection []. This highlights the importance of CCR1 in the inflammatory response to MVA.

Q4: Does J-113863 impact the tumor microenvironment?

A4: In the context of pancreatic ductal adenocarcinoma (PDA), research shows that J-113863 can alter the tumor microenvironment []. Treatment with J-113863 leads to smaller tumors and an increase in anti-tumor immunity, likely by impacting the immunosuppressive properties of tumor-associated macrophages (TAMs) [].

Q5: Are there any synergistic effects observed when combining J-113863 with other therapies?

A5: Interestingly, combining J-113863 with anti-PDL1 immune checkpoint blockade demonstrates synergistic effects in reducing tumor growth in PDA models []. This suggests a potential for combination therapy approaches targeting both CCR1 and immune checkpoint pathways.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide](/img/structure/B2807678.png)

![N-(4-(2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2807685.png)

![Spiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one](/img/structure/B2807688.png)

![N-[(furan-2-yl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B2807689.png)

![N-(4-cyclohexylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2807691.png)

![3-Cyclopropyl-6-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2807693.png)